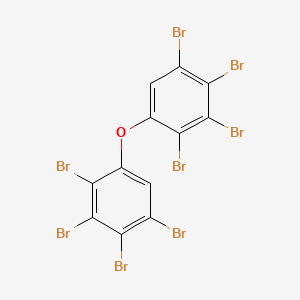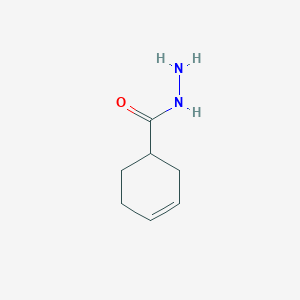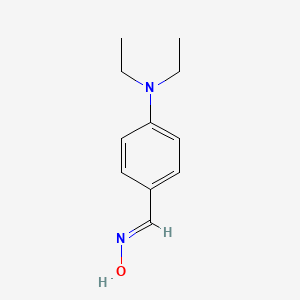
4-(Diethylamino)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)benzaldehyde oxime is an organic compound with the molecular formula C11H16N2O It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a diethylamino group at the para position
Mécanisme D'action
Target of Action
The primary target of 4-(Diethylamino)benzaldehyde oxime is Aldehyde Dehydrogenases (ALDHs) . ALDHs are a group of enzymes that are responsible for the oxidation of aldehydes to their corresponding carboxylic acids .
Mode of Action
This compound acts as a reversible inhibitor of ALDHs . It competes with the aldehyde substrate for the active site of the enzyme, thereby reducing the enzyme’s activity . The inhibition of ALDHs by this compound is essentially an irreversible process as the adduct dehydrates .
Biochemical Pathways
The inhibition of ALDHs affects various biochemical pathways. ALDHs play a crucial role in alcohol metabolism, converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate. Therefore, the inhibition of ALDHs can lead to the accumulation of acetaldehyde, causing adverse effects .
Result of Action
The inhibition of ALDHs by this compound can have various molecular and cellular effects. For instance, it can lead to the accumulation of aldehydes, which can cause cellular damage. Moreover, this compound displays potent anti-androgenic effect (IC 50 = 1.71μM) .
Analyse Biochimique
Biochemical Properties
4-(Diethylamino)benzaldehyde oxime plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with cytosolic aldehyde dehydrogenase (ALDH), where this compound acts as a potent inhibitor . This inhibition can influence the metabolic pathways involving aldehydes, thereby affecting cellular processes. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of ALDH can lead to the accumulation of aldehydes, which may affect cellular redox balance and signaling pathways . Furthermore, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ALDH, inhibiting its enzymatic activity and preventing the oxidation of aldehydes to carboxylic acids . This inhibition is likely due to the formation of a stable complex between the oxime group and the enzyme’s active site. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and air . The degradation products can also influence cellular functions, potentially leading to altered metabolic activities and gene expression profiles . Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit ALDH without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are likely due to the accumulation of aldehydes and other reactive intermediates, which can disrupt cellular homeostasis and lead to cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ALDH. By inhibiting this enzyme, it affects the oxidation of aldehydes, leading to the accumulation of these intermediates . This can influence various metabolic processes, including the detoxification of reactive aldehydes and the regulation of cellular redox balance . Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is likely that this compound is transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with ALDH and other cytosolic proteins . Additionally, this compound may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localizations can influence the compound’s effects on cellular metabolism and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde oxime typically involves the reaction of 4-(Diethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
4-(Diethylamino)benzaldehyde+NH2OH⋅HCl→4-(Diethylamino)benzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of microwave irradiation and solventless conditions to enhance reaction efficiency and yield. For example, the reaction of hydroxylamine hydrochloride with 4-(Diethylamino)benzaldehyde under microwave irradiation in the presence of silica gel as a catalyst can produce the oxime in high yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like N-chlorosuccinimide (NCS) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Diethylamino)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes and pigments, as well as in analytical chemistry for the determination of metal ions
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Lacks the diethylamino group, making it less reactive in certain chemical reactions.
4-(Diethylamino)benzaldehyde: Lacks the oxime group, limiting its applications in reactions that require the oxime functionality.
4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group in addition to the diethylamino and aldehyde groups, offering different reactivity and applications.
Uniqueness
4-(Diethylamino)benzaldehyde oxime is unique due to the presence of both the diethylamino and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
54376-65-7 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(NZ)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9- |
Clé InChI |
DHNWBEYWLRLFHM-XFXZXTDPSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NO |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N\O |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NO |
Solubilité |
28.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
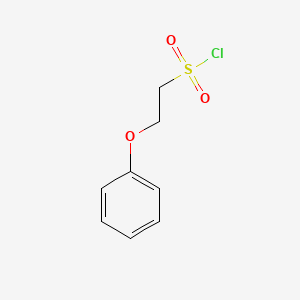

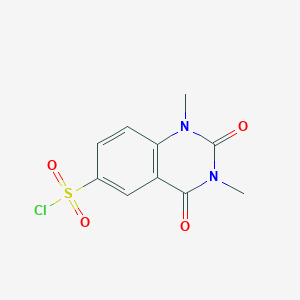
![6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)
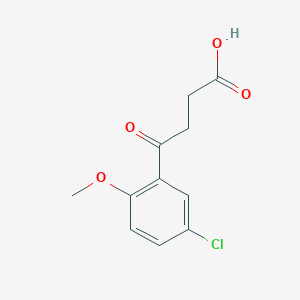
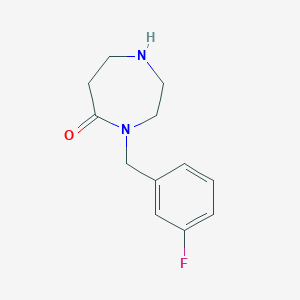

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
